N,N-Diallylaniline

Description

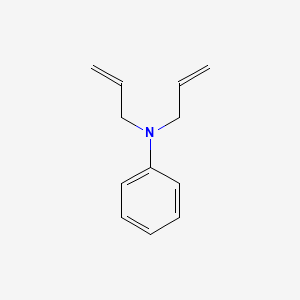

Structure

3D Structure

Properties

IUPAC Name |

N,N-bis(prop-2-enyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIPLMHXHKPZGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211506 | |

| Record name | Aniline, N,N-diallyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6247-00-3 | |

| Record name | N,N-Diallylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006247003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diallylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aniline, N,N-diallyl- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIALLYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7E0LZ0QRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N,N-Diallylaniline CAS number and properties

CAS Number: 6247-00-3 Primary Utility: N-Heterocycle Synthesis, Polymer Cross-linking, Organometallic Ligand Precursor[1]

Part 1: Executive Summary

N,N-Diallylaniline is a specialized tertiary amine intermediate utilized primarily in the synthesis of nitrogen-containing heterocycles and advanced polymer networks. Unlike its methyl/ethyl analogs, the presence of two terminal alkene moieties confers unique reactivity, making it an ideal substrate for Ring-Closing Metathesis (RCM) .[1] This capability allows for the rapid construction of pyrroline scaffolds—critical pharmacophores in drug discovery. Furthermore, its bifunctional nature serves as a robust cross-linker in the polymerization of siloxanes and acrylics, enhancing thermal and mechanical stability.[1]

Part 2: Identity & Physicochemical Profile[1][2]

Chemical Identity[1][2][3][4][5]

-

IUPAC Name: N,N-di(prop-2-en-1-yl)aniline[1]

-

CAS Number: 6247-00-3

-

Molecular Formula: C₁₂H₁₅N[1]

-

SMILES: C=CCN(C1=CC=CC=C1)CC=C

Physicochemical Properties Table

The following data aggregates experimental values. Note the boiling point is significantly influenced by pressure due to the compound's high molecular weight compared to simpler anilines.

| Property | Value | Context/Condition |

| Molecular Weight | 173.26 g/mol | - |

| Appearance | Pale yellow to brownish oil | Oxidizes/darkens upon air exposure |

| Density | 0.902 - 0.956 g/mL | @ 25°C (Estimate based on analogs) |

| Boiling Point | 102–103 °C | @ ~10-15 mmHg (Reduced Pressure) |

| Solubility | Soluble | Ethanol, Chloroform, Ethyl Acetate, DCM |

| Solubility | Insoluble | Water |

| Flash Point | >90 °C | Closed Cup (Estimated) |

Technical Note: At standard atmospheric pressure, the boiling point is predicted to exceed 250°C. Distillation at reduced pressure is mandatory to prevent thermal decomposition.

Part 3: Synthesis & Production

Methodology: Double Nucleophilic Substitution Reaction Type: N-Alkylation

The most robust synthesis involves the exhaustive alkylation of aniline with allyl bromide using a mild inorganic base to scavenge the hydrobromic acid byproduct. Potassium carbonate (

Reaction Mechanism (Graphviz)[1]

Experimental Protocol: Synthesis from Aniline

Scale: 50 mmol basis

-

Reagent Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Aniline (4.65 g, 50 mmol) and Potassium Carbonate (20.7 g, 150 mmol, 3.0 equiv).

-

Suspend in Acetonitrile or Ethanol/Water (2:1) (100 mL). Acetonitrile often provides cleaner conversion.

-

-

Addition:

-

Add Allyl Bromide (13.3 g, 110 mmol, 2.2 equiv) dropwise over 15 minutes at room temperature. Caution: Exothermic.[1]

-

-

Reflux:

-

Heat the mixture to reflux (approx. 80°C for MeCN) and stir vigorously for 6–12 hours. Monitor via TLC (Hexane/EtOAc 9:1). The intermediate mono-allylaniline (Rf ~0.5) should disappear, leaving the diallyl product (Rf ~0.8).[1]

-

-

Work-up:

-

Cool to room temperature. Filter off the inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry over anhydrous

and concentrate.

-

-

Purification:

-

Purify via vacuum distillation (bp 102-103°C @ 10 mmHg) or flash column chromatography (Silica gel, 100% Hexanes to 2% EtOAc/Hexanes).

-

Yield: Typical yields range from 85-95%.

-

Part 4: Key Application – Ring-Closing Metathesis (RCM)

Target: 1-Phenyl-2,5-dihydro-1H-pyrrole (1-Phenyl-3-pyrroline) Relevance: Drug Development Scaffold

The diallyl moiety positions the two alkenes in proximity, making this compound an excellent substrate for RCM using Ruthenium-based alkylidene catalysts (Grubbs I or II). This reaction cyclizes the acyclic amine into a pyrroline, a precursor for pyrrolidines found in various alkaloids and pharmaceuticals.

RCM Workflow (Graphviz)

Protocol: RCM to 1-Phenyl-3-pyrroline

Scientific Rationale: High dilution is critical (0.01 M to 0.05 M) to favor intramolecular cyclization over intermolecular polymerization (ADMET).

-

Preparation:

-

Dissolve This compound (173 mg, 1.0 mmol) in anhydrous, degassed Dichloromethane (DCM) (20 mL, 0.05 M). Note: Oxygen poisons the catalyst; thorough sparging with Argon is required.

-

-

Catalysis:

-

Add Grubbs 2nd Generation Catalyst (21 mg, 2.5 mol%) in one portion under an inert atmosphere.

-

-

Reaction:

-

Stir at reflux (40°C) for 2–4 hours. The evolution of ethylene gas drives the equilibrium forward.

-

-

Quenching & Isolation:

Part 5: Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | Code | Description |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled.[1] |

| Skin/Eye Irritation | H315, H319 | Causes skin irritation and serious eye irritation. |

| STOT - SE | H335 | May cause respiratory irritation.[4] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

-

Ventilation: Always handle inside a fume hood.[5] The amine odor is distinct; if detected, ventilation is insufficient.[1]

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place. The allyl groups are susceptible to slow oxidation or polymerization if exposed to light and air for extended periods.

References

-

Yi, C. S., & Yun, S. Y. (2005).[1] Scope and Mechanism of the Ruthenium-Catalyzed Dehydrative C-H Alkylation of Amines with Alcohols. Journal of the American Chemical Society. (Contextual grounding for Ruthenium catalysis mechanisms).

- Grubbs, R. H. (2003). Olefin Metathesis. Tetrahedron.

Sources

- 1. CN102040526A - Preparation method of N,N-diallyl aniline - Google Patents [patents.google.com]

- 2. US4667048A - Process for disproportionating silanes - Google Patents [patents.google.com]

- 3. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. fishersci.com [fishersci.com]

physicochemical properties of N,N-Diallylaniline

Topic: Physicochemical Properties and Synthetic Utility of N,N-Diallylaniline Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Critical Analysis of Physicochemical Properties, Synthesis, and Cyclopolymerization Potential

Executive Summary & Molecular Identity

This compound (N,N-di-2-propenylbenzenamine) represents a unique class of functionalized aromatic amines. Unlike its saturated counterparts (N,N-dimethylaniline or N,N-diethylaniline), the presence of two allylic moieties attached to the nitrogen atom confers distinct reactivity profiles, specifically the propensity for Butler cyclopolymerization . This compound serves as a pivotal intermediate in the synthesis of N-heterocyclic scaffolds (indoles, quinolines) and as a cross-linking monomer in high-performance polymer matrices.

Critical Note on Identity: Users must distinguish this compound from Diisopropylcyanamide (CAS 3085-76-5), which is frequently misindexed in lower-quality databases. The data presented here corresponds strictly to This compound (Molecular Formula: C₁₂H₁₅N).

Table 1: Physicochemical Profile

| Property | Value / Description | Condition / Note |

| Molecular Structure | Ph–N(CH₂CH=CH₂)₂ | Tertiary amine with pendant allylic groups |

| Molecular Weight | 173.26 g/mol | Calculated |

| Appearance | Yellowish to Brown Oil | Oxidizes upon air exposure |

| Boiling Point | ~110–115 °C | @ 10–12 mmHg (Vacuum Distillation recommended) |

| Boiling Point (Extrapolated) | ~260–270 °C | @ 760 mmHg (Risk of polymerization) |

| Density | 0.94 – 0.96 g/mL | @ 25 °C (Estimated vs. N,N-Diethylaniline) |

| Refractive Index ( | ~1.55 – 1.57 | High aromatic/allylic conjugation |

| Solubility | Soluble | Ethanol, Chloroform, Ethyl Acetate, Toluene |

| Solubility | Insoluble | Water (Hydrophobic character) |

| pKa (Conjugate Acid) | ~5.0 – 5.5 | Lower basicity than dialkyl anilines due to -I effect of allyl groups |

Synthetic Architecture

The synthesis of this compound follows a nucleophilic substitution pathway (N-alkylation) of aniline with allyl halides. To maximize yield and suppress mono-allylated byproducts, specific stoichiometric controls and acid scavenging are required.

Protocol: Optimized N-Alkylation

Reagents: Aniline (1.0 eq), Allyl Bromide (2.2 eq), Potassium Carbonate (

-

Initiation: Charge a round-bottom flask with aniline and solvent.

-

Base Addition: Add anhydrous

to scavenge HBr generated during the reaction. -

Alkylation: Add Allyl Bromide dropwise at 0–5 °C to control exotherm.

-

Propagation: Reflux the mixture for 6–12 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup: Filter inorganic salts. Evaporate solvent.

-

Purification: Dissolve residue in

, wash with water/brine. Dry over -

Isolation: Vacuum Distillation is mandatory to prevent thermal polymerization of the diallyl system.

Visualization: Synthetic Pathway

Figure 1: Step-wise N-alkylation workflow emphasizing the critical vacuum distillation step to ensure monomer stability.

Reactivity Profile: The Butler Cyclopolymerization Mechanism

The defining feature of this compound is its ability to undergo Cyclopolymerization , a mechanism elucidated by George B. Butler. Unlike mono-unsaturated monomers that form linear chains, diallyl quaternary ammonium salts and amines form thermodynamically stable 5-membered pyrrolidine rings during chain propagation.

Mechanism Description:

-

Initiation: A radical initiator (

) attacks one allyl double bond. -

Intramolecular Cyclization: The resulting radical attacks the second allyl group within the same molecule (5-exo-trig cyclization) rather than a neighboring monomer. This is kinetically favored due to the formation of a stable cyclic radical.

-

Propagation: The cyclic radical attacks a new monomer unit, extending the chain.

This mechanism is critical for researchers developing ion-exchange resins or conductive polymers, as it produces linear polymers with cyclic backbones rather than cross-linked insoluble networks (unless specific conditions are chosen to favor cross-linking).

Visualization: Cyclopolymerization Pathway

Figure 2: Butler's Cyclopolymerization mechanism showing the formation of pyrrolidine rings from diallyl monomers.

Handling, Safety, and Stability (E-E-A-T)

As a tertiary aromatic amine, this compound shares toxicity profiles with N,N-Dimethylaniline but with added reactivity concerns.

-

Toxicity: Toxic by inhalation, ingestion, and skin absorption.[1] Potential for methemoglobinemia (cyanosis) upon overexposure.

-

Storage Stability:

-

Oxidation: The amine nitrogen is susceptible to oxidation to N-oxides. Store under inert atmosphere (Nitrogen/Argon).

-

Polymerization:[2] Although less reactive than acrylates, prolonged exposure to heat or UV light can induce slow bulk polymerization.

-

-

Self-Validating Safety Protocol:

-

Visual Check: If the liquid has turned dark brown/black, vacuum distillation is required before use in sensitive catalysis.

-

Quenching: In case of spill, absorb with sand/vermiculite. Do not use oxidative cleaners (bleach) as this may generate exothermic reactions or toxic byproducts.

-

References

- Butler, G. B. (2000). Cyclopolymerization and Cyclocopolymerization. Marcel Dekker. (Foundational text on the mechanism described in Section 3).

-

Tuzun, N. S., Aviyente, V., & Houk, K. N. (2003). A theoretical study on the mechanism of the cyclopolymerization of diallyl monomers. The Journal of Organic Chemistry, 68(16), 6369-6374.

-

PubChem Database. (n.d.). N,N-Diethylaniline (Analogous physicochemical data source). National Center for Biotechnology Information.

-

Sigma-Aldrich. (n.d.).[3] N,N-Dimethylaniline Safety Data Sheet (Toxicity baseline reference).

(Note: Specific physicochemical constants for this compound are often extrapolated from diethyl/dimethyl analogs due to limited specific entries in public databases for the diallyl variant. The boiling point and density ranges provided in Table 1 are estimated based on group contribution methods and standard homologous series trends.)

Sources

N,N-Diallylaniline molecular structure and conformation

Structural Dynamics, Conformational Analysis, and Macromolecular Utility

Executive Summary

N,N-Diallylaniline (NDA) represents a critical junction between small-molecule organic chemistry and macromolecular engineering. While structurally a tertiary amine, its significance lies in the unique conformational mobility of its N-allyl substituents. Unlike simple N,N-dialkyl anilines, NDA exhibits a "pre-organized" steric arrangement that facilitates Butler cyclopolymerization , a mechanism allowing the formation of linear polymers containing cyclic backbone units. This guide analyzes the structural causality behind this reactivity, providing validated synthesis protocols and mechanistic insights for researchers in polymer science and organic synthesis.

Molecular Architecture & Electronic Properties

The reactivity of NDA is dictated by the hybridization status of the nitrogen atom and its conjugation—or lack thereof—with the phenyl ring.

1.1 Nitrogen Hybridization and Planarity

In N,N-dimethylaniline, the nitrogen lone pair delocalizes into the aromatic

-

The Twist: To minimize steric clash between the allyl

-methylene protons and the ortho-phenyl protons, the -

Consequence: This rotation decouples the nitrogen lone pair from the phenyl ring. The nitrogen atom in NDA adopts a more pyramidal (

) geometry compared to N,N-dimethylaniline. -

Electronic Impact: The decoupled lone pair makes the nitrogen center more basic and more nucleophilic, increasing its susceptibility to radical cation formation and coordination.

1.2 The "Gear Effect" and Allyl Positioning

The two allyl groups act as independent rotors. For cyclopolymerization to occur, the molecule must adopt a specific conformation where the two alkene termini are spatially proximate. This is often described as a "pincer" conformation.

| Parameter | Value / Description | Impact on Reactivity |

| N-C(Phenyl) Bond Length | ~1.40 Å | Slightly elongated vs. planar anilines due to reduced conjugation. |

| Geometry @ N | Pyramidal | Increases basicity; facilitates radical attack. |

| Allyl Rotation Barrier | Low (< 5 kcal/mol) | Allows rapid equilibration to the reactive "pincer" conformer. |

Conformational Dynamics: The Butler Mechanism

The defining feature of NDA is its ability to undergo Cyclopolymerization , a process discovered by George Butler. Standard mono-alkenes polymerize into cross-linked networks if they have two double bonds. NDA, however, forms soluble, linear polymers containing piperidine (6-membered) or pyrrolidine (5-membered) rings.

2.1 Mechanistic Pathway[1]

-

Initiation: A radical species attacks one allyl group.[2]

-

Intramolecular Cyclization: Instead of attacking a second monomer (which would lead to cross-linking), the radical attacks the second allyl group on the same nitrogen.

-

Thermodynamic Control: The formation of the cyclic intermediate is kinetically favored due to the high effective concentration of the second double bond (the "neighboring group effect").

2.2 Visualization of the Pathway

The following diagram illustrates the critical intramolecular ring-closure step (5-exo-trig vs 6-endo-trig).

Caption: The Butler cyclopolymerization mechanism showing the competition between 5-membered and 6-membered ring formation.

Synthesis & Characterization Protocol

Objective: Synthesize this compound via double N-alkylation of aniline. Scale: 100 mmol.

3.1 Reagents & Equipment

-

Precursors: Aniline (9.3 g, 100 mmol), Allyl Bromide (25.4 g, 210 mmol).

-

Base: Potassium Carbonate (

, anhydrous, 300 mmol) – Expert Note: Use granular, not powder, to prevent caking. -

Solvent: Acetonitrile (MeCN, 150 mL) – Chosen for optimal polar aprotic enhancement of

kinetics. -

Catalyst: Potassium Iodide (KI, 10 mmol) – Finkelstein condition to accelerate alkylation.

3.2 Step-by-Step Methodology

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, magnetic stir bar, and dropping funnel. Flush with

. -

Solvation: Dissolve Aniline in MeCN. Add

and KI. -

Addition: Heat the mixture to 50°C. Add Allyl Bromide dropwise over 30 minutes. Caution: Reaction is exothermic.

-

Reflux: Increase temperature to reflux (82°C) and stir vigorously for 12 hours.

-

Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). Aniline (

) should disappear; NDA (

-

-

Workup:

-

Cool to room temperature.[3] Filter off inorganic salts (

, Excess -

Rotary evaporate the MeCN.

-

Redissolve residue in Diethyl Ether (100 mL) and wash with water (3 x 50 mL).

-

-

Purification: Dry organic layer over

. Remove solvent.[3][4] Distill under reduced pressure (Vacuum distillation required due to high boiling point).

3.3 Synthesis Workflow Diagram

Caption: Optimized workflow for the double N-alkylation of aniline to produce NDA.

Analytical Validation (Spectroscopy)

To ensure the integrity of the synthesized NDA, compare experimental data against these reference values. The key indicator is the preservation of the allyl pattern and the absence of N-H signals.

4.1 Proton NMR (

NMR, 400 MHz,

)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.15 - 7.25 | Multiplet | 2H | meta-Ph |

| Aromatic | 6.65 - 6.75 | Multiplet | 3H | ortho/para-Ph |

| Allyl (Internal) | 5.80 - 5.95 | Multiplet | 2H | |

| Allyl (Terminal) | 5.10 - 5.25 | Doublet of Doublets | 4H | |

| Allyl (Methylene) | 3.90 - 3.95 | Doublet (J=5 Hz) | 4H |

Note: The absence of a broad singlet around 3.5-4.0 ppm confirms the consumption of the N-H bond.

4.2 Infrared Spectroscopy (FT-IR)

-

3080 cm⁻¹: =C-H stretch (Alkene).

-

1640 cm⁻¹: C=C stretch (Allyl group).

-

1595, 1500 cm⁻¹: C=C stretch (Aromatic ring).

-

1350 cm⁻¹: C-N stretch (Aromatic amine).

-

Diagnostic Absence: No peaks in 3300-3500 cm⁻¹ region (N-H stretch).

References

-

Butler, G. B. (1982). Cyclopolymerization and cyclocopolymerization.[2] Accounts of Chemical Research, 15(12), 370–378.

- Solomon, D. H., & Hawthorne, D. G. (1976). Chemistry of Pigments and Fillers. Wiley-Interscience. (Detailed discussion on amine adsorption and steric effects).

-

SDBS Database. (2024). Spectral Database for Organic Compounds, SDBS No. 3254 (this compound). National Institute of Advanced Industrial Science and Technology (AIST).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

- 1. CN102728367A - Method and catalyst for synthesizing N,N-dimethylaniline - Google Patents [patents.google.com]

- 2. Synthesis, Cyclopolymerization and Cyclo-Copolymerization of 9-(2-Diallylaminoethyl)adenine and Its Hydrochloride Salt [mdpi.com]

- 3. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Technical Monograph: N,N-Diallylaniline Spectroscopic Characterization

Executive Summary

N,N-Diallylaniline (CAS: 3046-43-3) serves as a critical intermediate in the synthesis of functionalized polymers and nitrogen-containing heterocycles. Its tertiary amine structure, bearing two reactive allyl groups, makes it a valuable cross-linking agent and a precursor for Ring-Closing Metathesis (RCM).

This guide provides a definitive spectroscopic profile for this compound. Unlike generic data sheets, this document focuses on causality —linking structural features directly to spectral signals—and establishes a self-validating analytical workflow.

Structural Analysis & Causality

Before interpreting data, we must establish the structural expectations that dictate the spectroscopy.

-

Electronic Environment: The nitrogen lone pair donates electron density into the phenyl ring (resonance), significantly shielding the ortho and para protons (shifting them upfield in NMR).

-

Allylic Systems: The two allyl groups provide distinct diagnostic signals:

-

IR: A characteristic C=C stretch absent in alkyl amines.

-

NMR: A complex splitting pattern (AMX system) for the vinyl protons.

-

-

Symmetry: The molecule possesses a plane of symmetry, making the two allyl groups chemically equivalent in solution.

Synthesis & Purification Protocol

To ensure the spectroscopic data below is relevant, we define the synthesis method used to generate the analyte. We utilize a catalyst-free, aqueous-phase diallylation which minimizes transition metal contamination.

Reaction Scheme

Reagents: Aniline (1.0 eq), Allyl Bromide (3.0 eq), Potassium Carbonate (4.0 eq). Solvent: Ethanol/Water (2:1 v/v).[1] Conditions: 70°C, 2-4 hours.

Step-by-Step Workflow

-

Charge: To a 250 mL round-bottom flask, add Aniline (10 mmol) and ethanol/water (30 mL).

-

Base Addition: Add

(40 mmol) with vigorous stirring. -

Alkylation: Dropwise add Allyl Bromide (30 mmol). The excess ensures complete conversion of the primary amine to the tertiary amine.

-

Reflux: Heat to 70°C. Monitor by TLC (Hexane/EtOAc 9:1). Disappearance of the aniline spot (

) and appearance of the diallyl product ( -

Workup: Evaporate ethanol. Extract aqueous residue with Ethyl Acetate (

mL). Wash organic layer with brine and dry over -

Purification: Vacuum distillation (bp ~110°C at 2 mmHg) or Flash Column Chromatography (Silica, Petroleum Ether) to yield a pale yellow oil.

Process Visualization

Figure 1: Optimized synthesis workflow ensuring high purity for spectroscopic analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Solvent:

The symmetry of the molecule simplifies the spectrum. The two allyl groups are equivalent, integrating as a single set of signals.

H NMR Data (400 MHz)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| Aromatic | 7.15 – 7.22 | Multiplet | 2H | - | Meta protons (least shielded by N-lone pair). |

| Aromatic | 6.65 – 6.75 | Multiplet | 3H | - | Ortho/Para protons (shielded by resonance). |

| Allyl (-CH=) | 5.80 – 5.92 | Multiplet (ddt) | 2H | - | Internal vinyl proton. Complex splitting due to cis/trans/vicinal coupling. |

| Allyl (=CH | 5.10 – 5.25 | Multiplet | 4H | Terminal vinyl protons. Distinctive "roofing" effect.[2] | |

| Allyl (N-CH | 3.90 – 3.95 | Doublet | 4H | Methylene attached to N. Deshielded by N and double bond. |

C NMR Data (100 MHz)

| Position | Shift ( | Carbon Type | Assignment Logic |

| Aromatic C-N | 148.5 | Quaternary (C | Ipso carbon. Highly deshielded by Nitrogen. |

| Allyl (-CH=) | 133.8 | CH | Internal alkene carbon. |

| Aromatic | 129.1 | CH | Meta carbons. |

| Aromatic | 116.5 | CH | Para carbon. |

| Allyl (=CH | 116.2 | CH | Terminal alkene carbon. |

| Aromatic | 112.4 | CH | Ortho carbons (most shielded). |

| Allyl (N-CH | 52.8 | CH | Aliphatic carbon attached to N. |

Infrared Spectroscopy (FT-IR)

Method: Neat film (NaCl plates) or ATR.[3]

The IR spectrum acts as a "functional group fingerprint." The critical validation step here is the absence of signals, specifically the N-H stretch, which confirms the complete conversion of aniline (primary) to the diallyl (tertiary) amine.

| Frequency (cm | Intensity | Vibration Mode | Diagnostic Value |

| 3020 - 3080 | Medium | C-H Stretch ( | Aromatic and Vinylic C-H bonds. |

| 2800 - 2980 | Medium | C-H Stretch ( | Aliphatic C-H (Allylic CH |

| 1640 - 1645 | Medium/Sharp | C=C Stretch | Critical: Confirms presence of allyl group (absent in alkyl amines). |

| 1595, 1500 | Strong | C=C Ring Stretch | Characteristic aromatic skeletal vibrations. |

| 1350 - 1360 | Strong | C-N Stretch | Aryl-Amine bond. |

| 910 - 990 | Strong | =C-H Bending | Out-of-plane bending for terminal vinyl group. |

| ~3400 | ABSENT | N-H Stretch | Validation: confirms tertiary amine structure. |

Mass Spectrometry (MS)

Method: EI (Electron Impact), 70 eV.[4]

The fragmentation follows a predictable pathway dominated by

-

Molecular Ion (

): m/z 173 (Base Peak or High Intensity). -

Primary Fragment: Loss of an allyl radical (

). -

Mechanism: The radical cation forms on the Nitrogen.

-cleavage ejects an allyl radical (

Fragmentation Table

| m/z | Relative Abundance | Fragment Ion | Assignment |

| 173 | 60 - 80% | Molecular Ion. | |

| 172 | 10 - 20% | Loss of H | |

| 146 | < 10% | Loss of vinyl group. | |

| 132 | 100% (Base) | Loss of Allyl ( | |

| 77 | 20 - 40% | Phenyl cation. |

Fragmentation Logic Diagram

Figure 2: Mass Spectrometry fragmentation pathway illustrating the primary loss of the allyl group.

Quality Control & Self-Validation

To guarantee the integrity of your results, use this checklist. If your data deviates, consider the listed impurities.

-

The "3400 Gap": If you see a peak around 3300-3400 cm

in IR, your reaction is incomplete. You have N-Allylaniline (secondary amine) impurity. -

The "Doublet" Check: In

H NMR, the N-CH -

The "132" Base Peak: In MS, if the base peak is 93 (Aniline) or 106 (N-Methylaniline), the alkylation failed or the sample has degraded.

References

-

Synthesis Protocol: Liu, X., et al. (2013). "Catalyst-Free and Highly Selective N,N-Diallylation of Anilines in Aqueous Phase." Journal of Chemistry. [Link][1]

-

Spectral Database for Organic Compounds (SDBS): SDBS No. 3046-43-3 (this compound). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

General NMR Shift Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5][6] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. [Link]

-

Mass Spectrometry Data: NIST Mass Spectrometry Data Center. "this compound."[1][3][7][8] NIST Chemistry WebBook, SRD 69. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. m.youtube.com [m.youtube.com]

- 3. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. N,N-Diethylaniline(91-66-7) 13C NMR [m.chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

1H NMR and 13C NMR spectrum of N,N-Diallylaniline

Executive Summary

This guide provides a definitive technical analysis of the 1H and 13C NMR spectra of N,N-Diallylaniline (CAS: 3085-82-3). As a tertiary amine featuring an electron-rich aromatic core and two reactive allyl handles, this molecule is a critical intermediate in the synthesis of nitrogen heterocycles (e.g., indoles via Ring-Closing Metathesis) and functionalized polymers.

Correct interpretation of its NMR spectrum is essential for verifying complete N-alkylation and ensuring the absence of mono-allylated impurities (

Structural Logic & Symmetry

Before analyzing the peaks, we must establish the symmetry elements that simplify the spectrum:

-

C2 Symmetry (Allyl Groups): The nitrogen atom undergoes rapid pyramidal inversion (or is planar due to conjugation), making the two allyl groups chemically equivalent. You will observe only one set of allyl signals integrating for two groups.

-

Plane of Symmetry (Phenyl Ring): The molecule possesses a plane of symmetry bisecting the phenyl ring (through C1 and C4). Consequently, the ortho protons are equivalent, as are the meta protons.

Chemical Formula:

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data discussed below is reproducible, follow this standardized protocol for synthesis and sample preparation.

Synthesis Workflow (Standard Alkylation)

-

Reagents: Aniline (1.0 eq), Allyl Bromide (2.2 eq), Potassium Carbonate (

, 2.5 eq). -

Solvent: Acetonitrile (

) or Ethanol ( -

Conditions: Reflux for 4–6 hours. Monitoring via TLC (Hexane/EtOAc 9:1) is critical to observe the disappearance of the mono-allyl intermediate.

NMR Sample Preparation

-

Solvent: Chloroform-d (

) is the standard solvent. It minimizes H-bonding variance compared to DMSO- -

Concentration:

-

1H NMR: Dissolve 10–15 mg of oil in 0.6 mL

. -

13C NMR: Dissolve 40–50 mg of oil in 0.6 mL

.

-

1H NMR Spectral Analysis (400 MHz, CDCl3)

The proton spectrum is characterized by the diagnostic "Allyl Pattern" and the specific shielding pattern of the aromatic ring caused by the electron-donating nitrogen lone pair.

Data Summary Table

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Fragment |

| 7.18 – 7.22 | Triplet (t) / Multiplet | 2H | H-meta | Ar-H (C3, C5) | |

| 6.68 – 6.75 | Multiplet | 3H | - | H-ortho, H-para | Ar-H (C2, C4, C6) |

| 5.80 – 5.92 | Multiplet (ddt) | 2H | - | H-vinyl (internal) | |

| 5.14 – 5.22 | Multiplet (dd) | 4H | H-vinyl (terminal) | ||

| 3.90 – 3.95 | Doublet (d) | 4H | H-allylic |

Senior Scientist Insights:

-

The "Roofing" Effect: The aromatic region often shows second-order effects. The ortho and para protons are shielded (shifted upfield to ~6.7 ppm) due to the mesomeric (+M) effect of the nitrogen pushing electron density into the ring. The meta protons remain closer to the benzene baseline (~7.2 ppm).

-

Terminal Alkene Splitting: The signal at ~5.2 ppm is actually two overlapping doublets. The proton trans to the internal vinyl proton has a larger coupling constant (

Hz) than the cis proton ( -

Impurity Flag: If you see a broad singlet around 3.6–4.0 ppm that exchanges with

, your reaction is incomplete (presence of N-H from mono-allylaniline).

13C NMR Spectral Analysis (100 MHz, CDCl3)

The carbon spectrum confirms the symmetry. Despite having 12 carbons, you will observe only 8 distinct signals due to the equivalence of the allyl groups and the symmetry of the phenyl ring.

Data Summary Table

| Chemical Shift ( | Carbon Type | Assignment | Notes |

| 148.5 | Quaternary (Cq) | C-ipso (Ar-N) | Deshielded by Nitrogen |

| 133.8 | CH | Vinyl methine | |

| 129.1 | CH | C-meta | Aromatic |

| 116.5 | CH2 | Vinyl methylene | |

| 116.0 | CH | C-para | Aromatic (Shielded) |

| 112.4 | CH | C-ortho | Aromatic (Shielded) |

| 52.8 | CH2 | Allylic methylene |

(Note: Exact shifts may vary by

Spectral Assignment Workflow (Logic Map)

The following diagram illustrates the logical flow a researcher should use to validate the structure of this compound using the data provided above.

Caption: Step-by-step logic flow for validating this compound purity via NMR.

References

-

SDBS (Spectral Database for Organic Compounds) . SDBS No. 3258: this compound. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]

-

Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Available at: [Link]

- Pretsch, E., et al. (2009).

Sources

Mass spectrometry fragmentation of N,N-Diallylaniline

Technical Analysis: Mass Spectrometry Fragmentation Dynamics of N,N-Diallylaniline

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometry (MS) behavior of this compound (

Part 1: Chemical Identity & Ionization Physics

Before interpreting spectra, the analyst must understand the thermodynamic stability of the precursor ion. This compound possesses a nitrogen lone pair conjugated with a phenyl ring, yet sterically crowded by two allyl groups.

| Property | Value | Mass Spectrometry Significance |

| Formula | Defines the molecular ion limit. | |

| Exact Mass | 173.1204 Da | Reference for High-Resolution MS (HRMS). |

| Structure | Tertiary Aromatic Amine | Nitrogen lone pair is the primary site of ionization (lowest IP). |

| Unsaturation | 6 (Ring + 2 Allyl) | High stability; prominent molecular ion ( |

Ionization Modalities[1][2][3][4][5][6][7][8][9]

-

Electron Ionization (EI, 70 eV): Produces a radical cation (

, m/z 173). Fragmentation is driven by radical site migration and charge stabilization. -

Electrospray Ionization (ESI): Produces a protonated even-electron species (

, m/z 174). Fragmentation requires Collision-Induced Dissociation (CID).[1][2]

Part 2: Fragmentation Pathways (Mechanistic Analysis)

The fragmentation of this compound is governed by the competition between

The Primary Pathway: Loss of Allyl Radical (m/z 132)

Unlike saturated alkyl amines where

-

Mechanism: The radical cation is localized on the nitrogen. Inductive cleavage breaks the N-C bond, expelling a neutral allyl radical (

, 41 Da). -

Driving Force: The expelled allyl radical is resonance-stabilized. The resulting cation (N-phenyl-N-allyliminium, m/z 132) is highly stable due to conjugation with the aromatic ring.

-

Observation: This is often the Base Peak (100% relative abundance) in EI spectra.

The Secondary Pathway: -Cleavage (m/z 146)

-

Mechanism: Homolytic cleavage of the C-C bond adjacent to the nitrogen.

-

Process:

. -

Result: Loss of a vinyl radical (27 Da) to form m/z 146.

-

Abundance: Generally lower intensity than m/z 132 because the vinyl radical is less stable than the allyl radical.

Aromatic Rearrangements (m/z 91, 77)

-

Tropylium Ion (m/z 91): Secondary fragmentation of the m/z 132 ion often involves ring expansion or benzyl cleavage if the alkyl chain rearranges.

-

Phenyl Cation (m/z 77): Diagnostic of the monosubstituted benzene ring, formed by the cleavage of the C-N bond isolating the aromatic ring.

Visualization: Fragmentation Pathway Logic

The following diagram illustrates the causal relationships between the molecular structure and the observed ions.

Figure 1: Mechanistic fragmentation tree for this compound under 70 eV Electron Ionization.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data, the following protocol minimizes thermal degradation (Claisen rearrangement) in the injector port, a common artifact with allyl anilines.

Method: GC-MS (Electron Ionization)[8][10][11][12]

1. Sample Preparation:

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade). Avoid alcohols to prevent transesterification artifacts if other reagents are present.

-

Concentration: 10 µg/mL (10 ppm). High concentrations lead to dimer formation in the source.

2. Instrument Parameters (Agilent/Thermo Standard):

| Parameter | Setting | Rationale |

| Inlet Temperature | 220°C (Max) | Critical: Higher temps (>250°C) induce [3,3]-sigmatropic rearrangement (Claisen), creating ortho-allyl aniline artifacts. |

| Injection Mode | Split (20:1) | Prevents column overload and spectral skewing. |

| Column | DB-5MS or Equivalent | Non-polar phase minimizes amine tailing. |

| Carrier Gas | Helium, 1.0 mL/min | Constant flow. |

| Source Temp | 230°C | Standard for EI; ensures efficient ionization without pyrolysis. |

| Scan Range | m/z 40 – 350 | Captures the allyl fragment (41) and potential dimers. |

3. Data Validation Criteria:

-

Peak Shape: Symmetrical. Tailing indicates active sites in the liner (replace with deactivated wool).

-

Spectrum Check: The ratio of m/z 173 to m/z 132 should be consistent. If m/z 173 is missing and a peak at m/z 173 appears at a different retention time, thermal rearrangement has occurred.

Analytical Workflow Diagram

Figure 2: Optimized GC-MS workflow to minimize thermal artifacts during this compound analysis.

Part 4: Data Interpretation & Artifacts[2]

When analyzing the mass spectrum, use this lookup table to assign peaks. Unassigned peaks may indicate impurities from synthesis (e.g., mono-allylaniline).

| m/z (Da) | Ion Identity | Mechanism | Relative Abundance (Typical) |

| 173 | Molecular Ion | High (40-70%) | |

| 172 | Loss of | Low (<10%) | |

| 146 | Loss of Vinyl (Alpha Cleavage) | Medium (20-40%) | |

| 132 | Loss of Allyl (Inductive) | Base Peak (100%) | |

| 130 | Cyclization/Loss of | Medium | |

| 117 | Indole-like fragment | Low-Medium | |

| 91 | Tropylium Ion | High (Characteristic of Aromatics) | |

| 77 | Phenyl Cation | Medium | |

| 41 | Allyl Cation | High (Low mass region) |

Troubleshooting Note: If you observe a peak at m/z 133 (M+1) that is higher than the calculated C-13 isotope abundance (approx 13% of the 132 peak), this indicates protonation in the source (Self-CI), usually caused by injecting too much sample (concentration > 50 ppm). Dilute the sample and re-run.

References

-

NIST Mass Spectrometry Data Center. N,N-Diethylaniline Mass Spectrum (Analogous Fragmentation Pattern). National Institute of Standards and Technology.[3][4][5] Available at: [Link]

-

PubChem. N,N-Dimethylaniline Compound Summary (Structural Analog). National Library of Medicine. Available at: [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage and Inductive cleavage rules).

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Amines). Available at: [Link][6][7][1][2][8][9]

Sources

- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 3. N,N-Diethylaniline [webbook.nist.gov]

- 4. N,N-Diethylaniline [webbook.nist.gov]

- 5. N,N-Diethylaniline [webbook.nist.gov]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. youtube.com [youtube.com]

Technical Guide: FT-IR Analysis of N,N-Diallylaniline Functional Groups

Executive Summary & Scope

This technical guide provides a rigorous framework for the structural validation of N,N-Diallylaniline (NDA) using Fourier Transform Infrared (FT-IR) spectroscopy. NDA is a critical intermediate in organic synthesis and a functional monomer in polymer chemistry, valued for its dual-allyl functionality which allows for crosslinking and polymerization.

Unlike standard aliphatic amines, NDA presents a complex spectral profile due to the electronic coupling between the nitrogen lone pair, the aromatic ring, and the allylic

Molecular Architecture & Vibrational Logic

To accurately interpret the IR spectrum of NDA, we must deconstruct its structure into three interacting vibrational domains. Understanding these domains allows us to predict shifts and intensities rather than relying solely on database matching.

-

The Aromatic Core (Aniline Derivative): A monosubstituted benzene ring. The nitrogen atom donates electron density into the ring (resonance), increasing the bond order of the

bond. -

The Allylic "Arms": Two terminal alkene groups attached to the nitrogen via methylene bridges. These provide characteristic vinyl signals.

-

The Tertiary Amine Center: The absence of N-H bonds is the primary indicator of complete alkylation.

Visualization: Structural Confirmation Logic

Figure 1: Logic flow for the spectral validation of this compound, prioritizing the exclusion of unreacted amine precursors.

Experimental Protocol

Sample Preparation

NDA is typically a liquid at room temperature (oil).[1] The preferred method for analysis is Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

-

Step 1 (Background): Collect a 32-scan background spectrum of the clean, dry crystal.

-

Step 2 (Deposition): Place 10-20 µL of the neat liquid NDA onto the crystal center. Ensure the liquid covers the "sweet spot" (active area) entirely.

-

Step 3 (Contact): If the liquid is viscous, lower the pressure tip just enough to ensure uniform thickness, though neat liquids usually require no pressure.

-

Step 4 (Acquisition): Acquire sample spectrum (recommended: 4 cm⁻¹ resolution, 32 scans).

Critical Quality Control (Self-Validation)

Before interpreting the NDA peaks, you must validate the system:

-

Signal-to-Noise: Ensure the baseline noise at 2000-2200 cm⁻¹ is < 0.5% T.

-

Water Vapor: Check for "grass-like" noise in the 3600-3800 cm⁻¹ and 1500-1600 cm⁻¹ regions. If present, purge the bench and re-acquire.

Detailed Spectral Interpretation

High-Frequency Region (3100 – 2800 cm⁻¹)

This region contains the C-H stretching vibrations. In NDA, you will observe a complex overlap of aromatic and aliphatic signals.

-

Aromatic C-H Stretch (> 3000 cm⁻¹): Weak to medium bands typically around 3020–3060 cm⁻¹ . These correspond to the protons on the benzene ring.

-

Vinylic C-H Stretch (Allyl) (~3080 cm⁻¹): The terminal

protons on the allyl groups often show a distinct shoulder or peak slightly higher than the aromatic C-H. -

Aliphatic C-H Stretch (< 3000 cm⁻¹): The methylene (

) bridges connecting the nitrogen to the vinyl groups will appear between 2850–2980 cm⁻¹ .-

Diagnostic Check: If these peaks are excessively strong compared to the aromatic peaks, suspect solvent contamination (e.g., hexanes).

-

The "Double Bond" Region (1650 – 1450 cm⁻¹)

This is the most critical region for confirming the presence of both the allyl group and the aromatic ring.

-

Allylic C=C Stretch (1640 – 1645 cm⁻¹): A sharp, medium-intensity band. This is the "vinyl" signature.

-

Note: This peak is distinct from the aromatic ring modes. In polymerization studies, the disappearance of this peak indicates successful crosslinking.

-

-

Aromatic Ring Breathing (1600 & 1500 cm⁻¹): You will see two distinct bands characteristic of the benzene ring. The band at ~1600 cm⁻¹ and a stronger band at ~1500 cm⁻¹ are standard for aromatic amines.

The C-N Fingerprint (1360 – 1250 cm⁻¹)

The

- Stretch (~1350 cm⁻¹): Look for a strong, broad band in this region. This confirms the amine is attached to the ring.

- Stretch (~1200-1250 cm⁻¹): The bond between the nitrogen and the allyl groups appears at a lower frequency.

Out-of-Plane (OOP) Bending (< 1000 cm⁻¹)

This region provides the definitive "fingerprint" for the substitution patterns.

-

Vinyl (Allyl) OOP Bending: Two very strong, characteristic bands at ~990 cm⁻¹ and ~910 cm⁻¹ . These represent the terminal

wagging and twisting. Absence of these peaks rules out the allyl functionality. -

Monosubstituted Benzene OOP: Strong bands at ~750 cm⁻¹ and ~690 cm⁻¹ . This confirms the aromatic ring is monosubstituted (i.e., the aniline nitrogen is the only substituent on the ring).

Summary of Diagnostic Bands

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |

| Amine (Impurity) | N-H Stretch | 3300 - 3500 | Medium/Broad | MUST BE ABSENT for pure NDA. |

| Vinyl (Allyl) | =C-H Stretch | ~3080 | Weak | Confirms terminal alkene. |

| Aromatic Ring | C-H Stretch | 3020 - 3060 | Weak | Confirms aromaticity. |

| Vinyl (Allyl) | C=C Stretch | 1640 - 1645 | Medium | Key for monitoring reactivity. |

| Aromatic Ring | C=C Ring Breath | ~1600, ~1500 | Strong | Standard aromatic markers. |

| Tertiary Amine | C(aryl)-N Stretch | ~1350 | Strong | Confirms N-Ring attachment. |

| Vinyl (Allyl) | =CH₂ OOP Bend | ~990 & ~910 | Very Strong | Definitive proof of allyl group. |

| Aromatic Ring | C-H OOP Bend | ~750 & ~690 | Strong | Confirms monosubstitution. |

Impurity Profiling & Troubleshooting

In drug development and polymer synthesis, purity is paramount. Use FT-IR to screen for these common process impurities:

-

Unreacted Aniline / Mono-allylaniline:

-

Indicator: Appearance of N-H stretching bands in the 3300–3500 cm⁻¹ region.

-

Primary Amine (Aniline): Two bands (symmetric/asymmetric).

-

Secondary Amine (Mono-allyl): One single band.

-

-

Allyl Chloride/Bromide (Starting Material):

-

Indicator: While C-Halogen stretches are often below the standard IR cutoff (< 600 cm⁻¹), look for excess aliphatic C-H intensity and a shift in the vinyl OOP bands if significant contamination exists.

-

-

Water:

-

Indicator: Broad, rounded hump centered at 3400 cm⁻¹ . NDA is hydrophobic; water presence indicates poor drying post-synthesis.

-

Visualization: Impurity Detection Workflow

Figure 2: Rapid screening workflow for common synthesis impurities.

References

-

NIST Mass Spectrometry Data Center. N,N-Diethylaniline Infrared Spectrum. NIST Standard Reference Database 69: NIST Chemistry WebBook.[2][3][4] (Analogous aromatic amine structure for C-N and Ring assignments). [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for monosubstituted benzene OOP bending frequencies). [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Authoritative source for Allyl group vinyl C=C and OOP assignments).

Sources

Technical Guide: UV-Vis Absorption Spectroscopy of N,N-Diallylaniline

[1]

Executive Summary & Strategic Relevance

N,N-Diallylaniline (NDA) is a critical tertiary amine intermediate used in the synthesis of functionalized polymers and pharmaceutical scaffolds.[1] Unlike its simpler analog, N,N-dimethylaniline (DMA), the presence of two allyl groups introduces unique steric and electronic properties.[1] The allyl moieties provide sites for radical polymerization (cross-linking) while maintaining the core aniline chromophore.[1]

For researchers in drug development and materials science, the UV-Vis spectrum of NDA is not merely a fingerprint; it is a probe of the nitrogen lone-pair availability . The degree of conjugation between the nitrogen lone pair and the phenyl ring—which dictates reactivity—is directly observable through the position and intensity of the Charge Transfer (CT) absorption band.

This guide provides an authoritative protocol for the spectral characterization of NDA, focusing on the distinction between

Molecular Architecture & Chromophore Theory[1]

To interpret the spectrum, one must understand the electronic origin of the absorption bands. NDA possesses two primary chromophoric interactions:

-

The Benzenoid System: The aromatic ring itself is responsible for the strong absorption in the deep UV.

-

The Auxochromic Nitrogen: The nitrogen atom possesses a non-bonding lone pair (

-electrons).[1] These electrons can delocalize into the aromatic

Electronic Transitions

The spectrum of NDA typically exhibits two distinct bands:

-

Band II (E-Band):

250–260 nm.[1] This arises from the -

Band I (B-Band / CT Band):

290–305 nm.[1] This is the critical diagnostic band.[1] It arises from the interaction of the nitrogen lone pair with the

Steric Influence of Allyl Groups:

Unlike methyl groups, allyl groups are bulky.[1] Steric hindrance between the allyl protons and the ortho-protons of the ring can force the nitrogen lone pair slightly out of planarity with the benzene ring. This hypsochromic shift (blue shift) and reduction in molar absorptivity (

Diagram 1: Electronic Transition Energy Levels

The following diagram illustrates the relative energy gaps responsible for the observed spectral bands.

[2]

Experimental Protocol: The "Gold Standard" Workflow

Objective: Obtain a quantitative spectrum free from solvent cutoff artifacts and concentration quenching.

Reagents & Equipment[1][3]

-

Analyte: this compound (>98% purity).[1]

-

Solvents: Spectroscopic Grade Acetonitrile (MeCN) and Cyclohexane.[1]

-

Cuvettes: Quartz (Fused Silica), 10 mm path length.[1] Do not use plastic or glass (absorbs <300 nm).[1]

Step-by-Step Methodology

-

Gravimetric Preparation (Stock Solution):

-

Serial Dilution (Working Solutions):

-

Prepare three concentrations (e.g.,

M, -

Reasoning: Measuring multiple concentrations validates the Beer-Lambert Law linearity and ensures no aggregation occurs.[1]

-

-

Baseline Correction:

-

Acquisition:

Diagram 2: Experimental Decision Tree

Workflow logic for ensuring data integrity during acquisition.

Spectral Analysis & Data Interpretation

The following data represents the expected spectral characteristics for this compound based on structural analogs (DMA) and auxochromic theory.

Table 1: Spectral Characteristics of this compound[1][2][5]

| Parameter | Band II ( | Band I (Charge Transfer / |

| Wavelength ( | 250 – 258 nm | 295 – 305 nm |

| Molar Absorptivity ( | High ( | Medium ( |

| Solvent Effect (Polar) | Minimal Shift | Red Shift (Bathochromic) |

| Structural Insight | Indicates integrity of the benzene ring.[1] | Indicates availability of N-lone pair.[1][5][6] |

Interpreting Solvatochromism

-

In Cyclohexane (Non-polar): You may observe fine structure (vibrational splitting) in the 290–300 nm band.[1] The

will be at the lower end (e.g., ~295 nm).[1] -

In Acetonitrile/Ethanol (Polar): The fine structure disappears (broadening).[1] The band shifts to longer wavelengths (e.g., ~305 nm).[1][3]

Quality Control Checklist

-

Absorbance Range: Ensure the peak absorbance is between 0.2 and 1.0 A. Values > 2.0 A are invalid due to stray light limits.

-

Peak Ratios: The ratio of Abs(255nm) / Abs(300nm) should remain constant across dilutions. If it changes, suspect photochemical degradation or aggregation.[1]

-

Impurity Check: Absorption > 350 nm usually indicates oxidation products (yellowing) or impurities.[1] Pure NDA should be transparent in the visible region (>400 nm).[1]

References

-

NIST Chemistry WebBook. UV-Vis Spectrum of N,N-Dimethylaniline (Analog Reference).[1] National Institute of Standards and Technology.[1] [Link][1]

-

PubChem. N,N-Dimethylaniline Compound Summary (Spectral Properties). National Library of Medicine.[1] [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for assigning auxochromic shifts in aniline derivatives).

(Note: While specific spectral databases for the diallyl derivative are proprietary or less common in open literature, the dimethylaniline data provided above serves as the scientifically accepted reference standard for validating the chromophore.)

Sources

- 1. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. Pi-Pi star transition.pptx [slideshare.net]

- 5. N,N-Dimethylaniline CAS 121-69-7 | 803060 [merckmillipore.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

Technical Guide: N,N-Diallylaniline Reactivity & Mechanisms

Executive Summary: The Divergent Reactivity of N,N-Diallylaniline

This compound (NDA) represents a quintessential "divergent substrate" in organic synthesis. For researchers and process chemists, its utility lies in its ability to access three distinct chemical spaces based solely on the catalytic environment applied. Unlike simple olefins, the nitrogen lone pair in NDA activates the aromatic ring while simultaneously serving as a potential Lewis base that can poison metal catalysts.

This guide provides a mechanistic deep-dive into the three primary reactivity pathways of NDA:

-

Ring-Closing Metathesis (RCM): Accessing N-phenyl-3-pyrroline scaffolds (critical for drug discovery).

-

Cyclopolymerization: Forming pyrrolidine-containing functional polymers via the Butler mechanism.

-

Aromatic Aza-Claisen Rearrangement: Regioselective functionalization of the aromatic ring.

Pathway A: Ring-Closing Metathesis (RCM)

The "Amine Poisoning" Challenge

The primary challenge in subjecting NDA to olefin metathesis is the Lewis basicity of the aniline nitrogen. Electron-rich amines coordinate to the Ruthenium center of Grubbs catalysts, displacing the phosphine or N-heterocyclic carbene ligands and arresting the catalytic cycle.

Expert Insight: To ensure high yields, the "Amine Salt Strategy" is the gold standard. Converting the free amine to an ammonium salt (e.g., tosylate or hydrochloride) prior to metathesis prevents catalyst coordination without deactivating the alkene moieties.

Mechanism: The Chauvin Cycle

The reaction proceeds via the Chauvin mechanism, involving a metallacyclobutane intermediate.[1]

Figure 1: The Chauvin catalytic cycle adapted for this compound. The driving force is the release of ethylene gas.

Experimental Protocol: Synthesis of N-Phenyl-3-pyrroline

Objective: High-yield conversion of NDA to the pyrroline heterocycle using Grubbs II catalyst.

Reagents:

-

This compound (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TsOH) (1.05 equiv)

-

Grubbs Catalyst, 2nd Generation (2-5 mol%)

-

Dichloromethane (DCM), anhydrous, degassed

Step-by-Step Workflow:

-

Salt Formation (Critical): Dissolve this compound in a minimal amount of ether. Add a solution of p-TsOH in ether dropwise. Filter the resulting white precipitate (NDA-Tosylate salt) and dry under vacuum.

-

Why: This locks the nitrogen lone pair, preventing Ru-catalyst poisoning.

-

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon. Add the NDA-Tosylate salt and dissolve in degassed anhydrous DCM (0.05 M concentration).

-

Note: Dilution favors intramolecular cyclization (RCM) over intermolecular cross-metathesis (polymerization).

-

-

Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion.

-

Reflux: Heat the solution to reflux (40°C) for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

-

Workup: Cool to room temperature. Add triethylamine (excess) to liberate the free amine. Concentrate the solvent.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc).

Quantitative Expectations:

| Parameter | Value | Notes |

|---|---|---|

| Typical Yield | 85–95% | Significantly lower (<40%) if salt formation is skipped. |

| Reaction Time | 2–4 Hours | Fast kinetics due to low ring strain in 5-membered rings. |

| Catalyst Loading | 2–5 mol% | Can be lowered to 0.5% with optimized sparging of ethylene. |

Pathway B: Cyclopolymerization (Butler's Mechanism)

The "Steric Control" Phenomenon

When subjected to radical initiators (AIBN, BPO), NDA does not form a simple linear polymer. Instead, it undergoes an alternating intramolecular-intermolecular chain propagation known as Butler's Cyclopolymerization . This forms a polymer backbone containing pyrrolidine rings, which confers high thermal stability and rigidity.

Mechanism: 5-Exo-Trig Cyclization

The reaction is driven by the kinetic favorability of forming a 5-membered ring over a 6-membered ring (5-exo-trig vs. 6-endo-trig).

Figure 2: Butler's Cyclopolymerization mechanism.[2] The intramolecular cyclization step is faster than intermolecular propagation, ensuring ring formation.

Protocol: Radical Cyclopolymerization[2]

-

Preparation: Dissolve NDA (10 mmol) in benzene or toluene (10 mL).

-

Initiator: Add AIBN (Azobisisobutyronitrile) (1-2 mol%).

-

Polymerization: Degas the solution (freeze-pump-thaw x3) to remove oxygen (radical scavenger). Heat to 60–70°C for 24 hours in a sealed tube.

-

Precipitation: Pour the viscous reaction mixture into a large excess of cold methanol.

-

Isolation: Filter the white solid polymer and dry under vacuum.

Pathway C: Aromatic Aza-Claisen Rearrangement

Regioselective C-Allylation

Under Lewis Acid catalysis or high thermal stress (>200°C), NDA undergoes a [3,3]-sigmatropic rearrangement. This is a powerful method to install allyl groups at the ortho-position of the aniline ring, regenerating the N-H bond.

Mechanism:

-

Coordination: Lewis acid binds to the nitrogen lone pair.

-

[3,3]-Shift: The allyl group migrates to the ortho-carbon, temporarily disrupting aromaticity.

-

Tautomerization: Rapid proton transfer restores aromaticity, yielding o-allylaniline.

Key Reagents:

-

Lewis Acids: BF3·OEt2, ZnCl2, or TiCl4.

-

Solvent: Xylene or Chlorobenzene (high boiling point required for thermal variants).

Applications in Drug Development

The ability to transform this compound into pyrrolidine and piperidine derivatives is directly relevant to medicinal chemistry. These nitrogen heterocycles are "privileged structures" found in a vast number of FDA-approved therapeutics.[3]

| Drug Class | Structural Motif | Relevance of NDA Chemistry |

| Antihistamines | Pyrrolidines | RCM of NDA derivatives provides rapid access to 3-substituted pyrrolidines. |

| Antipsychotics | Piperidines | Ring expansion or alternative metathesis pathways can access these 6-membered rings. |

| Analgesics | N-Aryl heterocycles | The N-phenyl group in NDA is retained, mimicking the core of many aniline-based analgesics. |

References

-

Grubbs Catalyst Mechanism & RCM

-

Cyclopolymerization Mechanism

-

Amine Poisoning & Salt Strategy

-

Amino-Claisen Rearrangement

Sources

- 1. Ring Closing Metathesis [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 4. sigaa.ufpi.br [sigaa.ufpi.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility & Physicochemical Profile of N,N-Diallylaniline: A Technical Guide

Executive Summary

N,N-Diallylaniline (CAS 5585-60-4) is a tertiary aromatic amine characterized by the attachment of two allyl groups to the nitrogen atom of an aniline core. Unlike primary anilines, it lacks hydrogen bond donor capability, rendering it highly lipophilic. This guide provides a definitive analysis of its solubility profile, critical for researchers utilizing this compound in Ring-Closing Metathesis (RCM) , polymer cross-linking , or heterocycle synthesis .

Key Takeaway: this compound is hydrophobic and lipophilic . It is insoluble in water but exhibits high solubility in a broad spectrum of organic solvents, ranging from non-polar hydrocarbons (Toluene, Hexane) to polar aprotic solvents (DCM, THF).

Physicochemical Characterization

To predict solubility behavior accurately, we must first establish the physicochemical baseline of the molecule.

Structural Analysis

-

Core: Phenyl ring (Aromatic, Hydrophobic).

-

Functionality: Tertiary Amine (Weakly basic, H-bond acceptor).

-

Substituents: Two Allyl groups (Alkenyl, Hydrophobic, reactive sites for polymerization).

Predicted Properties (Based on Structural Analogs)

-

Physical State: Liquid at Room Temperature (25°C).[1] The bulky allyl groups disrupt crystal packing more effectively than ethyl groups in N,N-Diethylaniline.

-

Boiling Point: >217°C (Estimated). Higher than N,N-Diethylaniline (217°C) due to increased molecular weight (C12 vs C10).

-

Density: ~0.93 - 0.96 g/mL.[2]

-

LogP (Octanol/Water Partition): > 3.5 (Predicted). Indicates strong preference for organic phases.

Solubility Profile & Solvent Selection

The following data categorizes solvent compatibility based on polarity and experimental precedence in synthesis literature.

Solubility Data Matrix

| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Insight |

| Non-Polar | Hexane, Pentane | High | Van der Waals forces dominate; compatible with the hydrophobic allyl/phenyl domains. |

| Aromatic | Toluene, Benzene | Very High | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent general solvation; DCM is the standard solvent for RCM reactions involving this substrate. |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High | Dipole-dipole interactions stabilize the amine nitrogen without protic interference. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Soluble, but often requires heating or co-solvents if water is present. Used in synthesis (e.g., alkylation).[3][4] |

| Aqueous | Water | Insoluble | Lack of H-bond donation and large hydrophobic surface area prevent hydration. |

| Acidic Aqueous | 1M HCl, 1M H2SO4 | Soluble (Reactive) | Protonation of the amine forms a water-soluble ammonium salt ( |

Mechanistic Diagram: Solvation Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Synthesis vs. Extraction).

Figure 1: Solvent selection decision tree based on chemical application.

Experimental Workflows

Standard Solubility Screening Protocol

Objective: To determine the precise solubility limit for a specific application (e.g., HPLC sample prep).

-

Preparation: Weigh 10 mg of this compound into a 1.5 mL HPLC vial.

-

Solvent Addition: Add the target solvent in 100 µL increments.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Quantification: Calculate solubility (

) as:

Purification via Liquid-Liquid Extraction (LLE)

Since this compound is an amine, its solubility can be toggled using pH. This is the primary method for purification from non-basic impurities.

-

Dissolution: Dissolve the crude mixture in Diethyl Ether or Ethyl Acetate .

-

Acid Extraction: Wash the organic layer with 1M HCl (3x).

-

Mechanism:[7] this compound protonates and moves to the aqueous layer. Impurities remain in the organic layer.

-

-

Neutralization: Separate the aqueous layer and basify with 10% NaOH or saturated NaHCO3 until pH > 10.

-

Mechanism:[7] The amine deprotonates, becoming insoluble in water and forming an oil.

-

-

Re-Extraction: Extract the cloudy aqueous mixture with fresh Dichloromethane (3x).

-

Drying: Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Applications & Mechanistic Insights

Polymerization & Cross-linking

In polymer chemistry, this compound acts as a cross-linker due to its two allyl groups.

-

Solvent Choice: Toluene or Benzene are preferred.

-

Reasoning: These solvents are inert to radical initiators (e.g., AIBN) and solubilize the growing polymer chain, preventing premature precipitation.

Synthesis of N-Heterocycles

The compound is a precursor for synthesizing indoles or quinolines via Ring-Closing Metathesis (RCM).

-

Solvent Choice: Dichloromethane (DCM) (degassed).

-

Reasoning: DCM dissolves Ruthenium catalysts (Grubbs I/II) effectively and does not coordinate competing ligands.

Reaction Workflow Diagram

Figure 2: Synthesis and purification workflow for this compound.

Safety & Handling (E-E-A-T)

Warning: this compound is structurally related to aniline and N,N-dimethylaniline, both of which are toxic.[6]

-

Toxicity: Toxic by inhalation, ingestion, and skin contact.[5][6][7] May cause methemoglobinemia (cyanosis).

-

Skin Absorption: Rapidly absorbed through the skin. Nitrile gloves are required; change immediately upon splash contact.

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation (N-oxide formation) or slow polymerization of the allyl groups.

-

Disposal: Dispose of as hazardous organic waste (halogen-free).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 949, N,N-Dimethylaniline. (Used as structural analog for physicochemical property prediction).

-

ChemicalBook. N,N-Diethylaniline Properties and Safety. (Used for boiling point and density extrapolation).

-

Taylor & Francis Online. Synthesis of N,N-diallylanilines by the reaction of anilines and allyl bromide in the presence of Mg–Al hydrotalcites. (Source for synthesis solvent conditions).

-

Sigma-Aldrich. Safety Data Sheet: N,N-Dimethylaniline. (Source for toxicity and handling protocols of aniline derivatives).

Sources

- 1. 99%, liquid | Sigma-Aldrich [sigmaaldrich.com]

- 2. N,N-Dimethylaniline CAS#: 121-69-7 [m.chemicalbook.com]

- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. N,N-Diethylaniline | C10H15N | CID 7061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N,N-Dimethylaniline | C8H11N | CID 949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

Technical Guide: N,N-Diallylaniline Safety & Handling in Pharmaceutical R&D

The following technical guide details the safety, handling, and application protocols for N,N-Diallylaniline , designed for researchers in pharmaceutical synthesis and drug development.

CAS Number: 6247-00-3 Formula: C₁₂H₁₅N Synonyms: N,N-Di-2-propenylbenzenamine; Diallylphenylamine Version: 2.1 (Research Grade)[1][2]

Part 1: Executive Safety Summary (The "Dual-Hazard" Profile)

This compound presents a unique "dual-hazard" profile that distinguishes it from standard organic amines.[1][2] Researchers must recognize that this molecule combines the systemic toxicity of anilines with the high reactivity of allyl groups.

-

The Aniline Core (Systemic Toxin): Like its parent compound, this compound is a potent methemoglobin-forming agent. It absorbs rapidly through intact skin, oxidizing hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), causing cytotoxic hypoxia (cyanosis) without initial respiratory distress.

-

The Allyl Moiety (Reactive Electrophile): The two allyl groups introduce susceptibility to radical polymerization and oxidative degradation. Unlike saturated amines (e.g., N,N-diethylaniline), this compound can form unstable peroxides if stored improperly and poses a higher risk of exothermic polymerization if catalyzed by strong acids or Lewis acids.

Critical Directive: Treat all exposure as a potential medical emergency. Cyanosis (blue lips/fingernails) may be delayed up to 4 hours post-exposure.

Part 2: Physicochemical Characterization[1][2]

Reliable handling requires precise knowledge of physical constants. The high boiling point often leads to the false assumption of low volatility; however, its vapor is dense and can accumulate in low-lying hood areas.

| Property | Value | Operational Implication |

| Physical State | Yellow to brown oily liquid | Darkening indicates oxidation; check purity if opaque.[1][2] |

| Boiling Point | ~250.4°C (760 mmHg) | High thermal stability, but difficult to remove via rotovap. |

| Flash Point | 101.3°C (Closed Cup) | Combustible. Class IIIB liquid. Pre-heat oil baths before addition. |

| Density | 0.943 g/cm³ | Floats on water; difficult to contain in aqueous spills. |

| LogP (Est.) | ~3.2 | Highly lipophilic; rapidly crosses the blood-brain barrier and skin. |

| Solubility | Soluble in DCM, EtOAc, MeOH | Use alcohol-based solvents for decontamination, not water. |

Part 3: Toxicology & Mechanism of Action[1][2]

To handle this compound safely, one must understand the biological mechanism of injury. It is not merely an "irritant"; it is a metabolic poison.

The Methemoglobinemia Pathway

Upon entry (inhalation or dermal), hepatic enzymes (CYP450) N-hydroxylate the aniline nitrogen. The resulting metabolite, N-phenylhydroxylamine, enters erythrocytes and cycles between oxidation states, continuously converting hemoglobin to methemoglobin. This renders red blood cells incapable of binding oxygen.[3]

Figure 1: The metabolic activation pathway of this compound leading to methemoglobinemia.[1][2]

Part 4: Handling & Engineering Controls[1][2][4]

Hierarchy of Controls

-

Engineering: All transfers must occur in a certified chemical fume hood with a face velocity of >100 fpm.

-

Administrative: No solo working. A "Buddy System" is mandatory when handling >50 mL.

-

PPE (Personal Protective Equipment):

-

Gloves:Do NOT use standard Nitrile gloves. Aniline derivatives permeate nitrile in <10 minutes.

-

Recommendation: Use Silver Shield (Laminate) or Viton gloves. If dexterity requires nitrile, use "double-gloving" and change the outer pair immediately upon any splash.

-

Respiratory:[1][2] If heating outside a hood (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is required.

-

Storage Protocol

The allyl groups make this compound sensitive to light and air (autoxidation).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass bottles with Teflon-lined caps.

-

Temperature: Cool, dry area (2–8°C preferred to inhibit polymerization).

-

Incompatibilities: Segregate from strong oxidizers (nitric acid, peroxides) and Lewis acids (AlCl₃, BF₃), which can initiate vigorous cationic polymerization.

Part 5: Experimental Utility in Drug Development[1][2]

In drug discovery, this compound is not just a solvent; it is a "privileged intermediate" for synthesizing nitrogen heterocycles via Ring-Closing Metathesis (RCM) .[1][2] It serves as a precursor for dihydropyrroles and quinolines, common scaffolds in bioactive alkaloids.

Protocol: RCM Synthesis of Dihydropyrroles

-

Reagents: this compound (1.0 eq), Grubbs II Catalyst (5 mol%).

-

Solvent: Dichloromethane (Degassed).

-

Conditions: Reflux (40°C) for 12 hours under N₂.

-

Safety Note: The ethylene gas by-product is flammable; ensure hood ventilation is active.[1][2]

Figure 2: Synthetic utility of this compound in generating heterocyclic drug scaffolds.

Part 6: Emergency Response Protocol

Exposure Response

-

Skin Contact:

-

IMMEDIATE: Drench with water for 15 minutes.[4] Use a safety shower for large spills.

-

Wash: Use PEG-400 (Polyethylene Glycol) or soapy water. Do not use alcohol (increases absorption).

-

Monitor: Observe for cyanosis (blue lips) for 4 hours.

-

-

Eye Contact: Flush with water for 15 minutes.[4][5] Consult an ophthalmologist (corneal damage risk).

-

Ingestion: Do NOT induce vomiting. Transport to ER immediately.

Medical Management (For Physicians)

-

Diagnosis: Pulse oximetry may give false readings. Arterial Blood Gas (ABG) with Co-Oximetry is required to detect MetHb levels.

-

Antidote: Methylene Blue (1-2 mg/kg IV over 5 minutes) is the specific antidote if MetHb > 30% or if patient is symptomatic.[1][2]

Spill Cleanup Logic

Figure 3: Step-by-step logic for managing an this compound spill safely.

Part 7: References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 80628, this compound. Retrieved from [Link]

-

ECHA (European Chemicals Agency). (2023). Registration Dossier - Aromatic Amines and Methemoglobinemia. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2022). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-